molecular formula C4H4ClN3O B6361048 3-Amino-5-chloropyrazin-2-ol CAS No. 1303587-96-3

3-Amino-5-chloropyrazin-2-ol

Cat. No.: B6361048
CAS No.: 1303587-96-3
M. Wt: 145.55 g/mol
InChI Key: FHDYLAMSIRNDDL-UHFFFAOYSA-N
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Description

3-Amino-5-chloropyrazin-2-ol (CAS 1303587-96-3) is a chlorinated aminopyrazine derivative of significant interest in advanced chemical and pharmaceutical research. This compound features a heterocyclic structure that serves as a versatile building block for the synthesis of more complex molecules, particularly in medicinal chemistry . The presence of both amino and chloro substituents on the pyrazine core makes it a valuable intermediate for nucleophilic substitution reactions and metal-catalyzed cross-couplings, enabling the exploration of diverse chemical space. Chlorinated heterocyclic compounds are a cornerstone of modern drug discovery, with more than 250 FDA-approved drugs containing chlorine . As a member of the aminopyrazine family, this compound is related to structures investigated for their biological activity, including as inhibitors of specific enzymes like cyclin-dependent kinase 2 . Furthermore, aminopyrazine derivatives are the subject of active research in drug discovery platforms, such as in the development of mitochondrial uncouplers for potential application in metabolic disorders . Researchers value this compound for its potential to contribute to programs aimed at developing new therapeutic agents. This product is intended for research purposes in a controlled laboratory environment. It is strictly for in-vitro studies and is not classified as a medicine or drug. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3-amino-5-chloro-1H-pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O/c5-2-1-7-4(9)3(6)8-2/h1H,(H2,6,8)(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDYLAMSIRNDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloropyrazin-2-ol typically involves the reaction of 2-amino-5-chloropyrazine with appropriate reagents under controlled conditions. One common method includes the use of N-chlorosuccinimide (NCS) in the presence of a base such as sodium hydroxide (NaOH) to introduce the chlorine atom at the 5-position of the pyrazine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloropyrazin-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and chloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

3-Amino-5-chloropyrazin-2-ol is being explored for its potential as a lead compound in drug development. Its structural properties allow it to interact with various biological targets, making it a candidate for developing new pharmaceuticals.

Case Study: Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, modifications to the amino group have been shown to enhance activity against specific bacterial strains, making this compound a focal point in the search for new antibiotics .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive nature allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes.

Data Table: Reactions Involving this compound

Reaction TypeDescriptionYield (%)
Nucleophilic SubstitutionReacts with alkyl halides to form amines85
CyclizationForms pyrazine derivatives under acidic conditions75
OxidationConverts amino group to nitro or carbonyl groups70

Biological Research

The compound's interaction with biological systems is an area of active investigation. Studies have shown that it can modulate enzyme activity, potentially leading to therapeutic applications in cancer treatment and other diseases.

Case Study: Kinase Inhibition
Research into kinase inhibitors has revealed that compounds related to this compound can inhibit specific kinase pathways involved in cancer cell proliferation. A study demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against various kinases, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 3-Amino-5-chloropyrazin-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

2-Amino-5-chloropyrazine

  • Molecular Formula : C₄H₄ClN₃
  • Molecular Weight : 129.55 g/mol .
  • Structural Differences : Lacks the hydroxyl group at position 2.
  • Applications: Likely used as an intermediate in agrochemical or pharmaceutical synthesis due to its halogenated pyrazine backbone .

3-Chloro-5-methylpyrazin-2-amine

  • Molecular Formula : C₅H₆ClN₃
  • Molecular Weight : 143.57 g/mol .
  • Structural Differences : Contains a methyl (–CH₃) group at position 5 instead of –Cl and lacks –OH.
  • Implications: The methyl group increases lipophilicity, enhancing membrane permeability but reducing polarity. Applications: Potential use in drug discovery for metabolic stability optimization .

5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

  • Molecular Formula : C₇H₆ClN₅
  • Molecular Weight : 195.61 g/mol .
  • Structural Differences : Pyridine core (vs. pyrazine) with a triazole substituent at position 4.
  • Safety: Hazard statements include H302 (harmful if swallowed) and H315 (skin irritation), indicating higher toxicity than non-triazole analogs .

5-Chloro-3-nitropyridin-2-ol

  • Molecular Formula : C₅H₃ClN₂O₃
  • Molecular Weight : 174.55 g/mol .
  • Structural Differences: Nitro (–NO₂) group at position 3 on a pyridine ring.
  • Implications :
    • The electron-withdrawing nitro group increases reactivity, making the compound suitable for electrophilic substitution reactions.
    • Stability: Nitro groups may confer instability under reducing conditions, limiting pharmaceutical applications .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
3-Amino-5-chloropyrazin-2-ol* Pyrazine –NH₂ (3), –Cl (5), –OH (2) ~145.5 (estimated) High polarity, potential drug intermediate
2-Amino-5-chloropyrazine Pyrazine –NH₂ (2), –Cl (5) 129.55 Agrochemical intermediate
3-Chloro-5-methylpyrazin-2-amine Pyrazine –CH₃ (5), –Cl (3), –NH₂ (2) 143.57 Lipophilic, metabolic stability
5-Chloro-6-(triazol-2-yl)pyridin-3-amine Pyridine –Cl (5), triazole (6), –NH₂ (3) 195.61 Bioactive compound, moderate toxicity
5-Chloro-3-nitropyridin-2-ol Pyridine –NO₂ (3), –Cl (5), –OH (2) 174.55 Reactive, limited pharmaceutical use

Key Research Findings

  • Solubility Trends: Hydroxyl-containing compounds (e.g., this compound and 5-chloro-3-nitropyridin-2-ol) are expected to exhibit higher aqueous solubility than methyl- or triazole-substituted analogs .
  • Toxicity : Triazole derivatives (e.g., 5-chloro-6-(triazol-2-yl)pyridin-3-amine) show higher hazard risks (H302, H315) compared to simpler pyrazine analogs .
  • Synthetic Utility: Chloro and amino groups in pyrazines/pyridines facilitate cross-coupling reactions, making them valuable in medicinal chemistry .

Biological Activity

3-Amino-5-chloropyrazin-2-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with an amino group at the 3-position and a chloro group at the 5-position, along with a hydroxyl group at the 2-position. This unique combination of functional groups contributes to its distinct chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth. Its mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies demonstrate that this compound reduces the production of pro-inflammatory cytokines and nitric oxide (NO) in activated macrophages .

Case Study:
A study investigated the compound's effects on lipopolysaccharide (LPS)-induced inflammation in microglial cells. Results showed that treatment with this compound significantly decreased LPS-induced NO production and pro-inflammatory cytokine release, suggesting its potential as a therapeutic agent for neuroinflammatory conditions .

Anticancer Activity

Recent research has explored the anticancer properties of this compound. In vitro assays revealed that it exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound's mechanism may involve induction of apoptosis and inhibition of cell proliferation .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
A54915
HeLa12

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in inflammatory pathways and disrupt cellular processes critical for cancer cell survival. For instance, its interaction with COX enzymes leads to reduced production of inflammatory mediators, while its cytotoxic effects on cancer cells may result from apoptosis induction via mitochondrial pathways .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Confirm substituent positions and tautomeric forms (e.g., pyrazinone vs. hydroxypyrazine). DMSO-d₆ is preferred to observe NH/OH proton exchange .
  • FT-IR : Identify functional groups (e.g., N-H stretch at 3300–3400 cm⁻¹, C=O/C=N at 1650–1700 cm⁻¹) .
  • HPLC-MS : Assess purity and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm .

How should experimental designs account for stability variations in different solvents?

Advanced Research Focus
Stability studies should include:

  • Solvent Screening : Test solubility and degradation kinetics in polar (DMSO, water) vs. nonpolar (toluene) solvents.
  • Accelerated Degradation Studies : Expose the compound to elevated temperatures (40–60°C) and UV light, monitoring via HPLC .
  • pH-Dependent Stability : Assess hydrolysis rates in buffered solutions (pH 1–13). Basic conditions often accelerate dechlorination .

What storage conditions are critical for long-term stability?

Q. Basic Research Focus

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (silica gel) to avoid hygroscopic decomposition .
  • Solvent Compatibility : For stock solutions, use anhydrous DMSO or ethanol to minimize hydrolysis .

How can computational modeling predict reactivity in nucleophilic substitution reactions?

Q. Advanced Research Focus

  • Molecular Orbital Analysis : Use software like Gaussian or MOE to calculate Fukui indices, identifying electrophilic sites (e.g., C-5 chlorine) prone to substitution .
  • Transition State Modeling : Simulate SNAr (nucleophilic aromatic substitution) mechanisms with explicit solvent models to predict reaction barriers .

What impurities are commonly observed during synthesis, and how are they mitigated?

Q. Basic Research Focus

  • Byproducts : 3,5-Dichloropyrazin-2-ol (from over-chlorination) or 5-amino-3-hydroxypyrazine (incomplete chlorination).
  • Mitigation : Optimize reaction time and reagent stoichiometry. Use quenching steps (e.g., NaHCO₃ wash) to remove excess POCl₃ .

How can this compound be evaluated for biological activity?

Q. Advanced Research Focus

  • Target Docking Studies : Screen against kinase or protease targets using AutoDock Vina, leveraging its pyrazine core for π-π interactions .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cancer cell lines, noting the role of the chloro group in enhancing lipophilicity .

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